1,1'-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine
Beschreibung
1,1'-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine (CAS: 1216547-21-5) is a bis-hydrazine derivative featuring a methylenediphenylene backbone bridged between two 3-cyclohexenone moieties.
Eigenschaften
IUPAC Name |
3-[2-[4-[[4-[2-(3-oxocyclohexen-1-yl)hydrazinyl]phenyl]methyl]phenyl]hydrazinyl]cyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2/c30-24-5-1-3-22(16-24)28-26-20-11-7-18(8-12-20)15-19-9-13-21(14-10-19)27-29-23-4-2-6-25(31)17-23/h7-14,16-17,26-29H,1-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCZJWWYNTSUTPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC(=O)C1)NNC2=CC=C(C=C2)CC3=CC=C(C=C3)NNC4=CC(=O)CCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724590 | |
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)hydrazine-2,1-diyl]}di(cyclohex-2-en-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216547-21-5 | |
| Record name | 3,3'-{Methylenebis[(4,1-phenylene)hydrazine-2,1-diyl]}di(cyclohex-2-en-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine typically involves the reaction of methylenedi-4,1-phenylene with 3-cyclohexenone under specific conditions. The reaction is usually carried out in the presence of a hydrazine derivative, which facilitates the formation of the hydrazine linkage . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of catalysts .
Analyse Chemischer Reaktionen
1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,1’-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine groups in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . Additionally, the aromatic rings may facilitate interactions with enzymes and receptors, modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Similar Compounds
Key Differences in Reactivity and Functionality
- Electronic Effects: The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., methoxy in ) alters reactivity. The target compound’s cyclohexenone groups introduce steric hindrance and keto-enol tautomerism, distinguishing it from simpler aryl hydrazines.
- Thermal Stability : Compounds like 1,1'-(Methylenedi-4,1-phenylene)bimaleimide exhibit superior thermal stability (>300°C) due to aromatic crosslinking, whereas hydrazine derivatives with aliphatic backbones (e.g., ) degrade below 200°C.
- Biological Activity: Hydrazine-carbothioamide derivatives (e.g., ) show antimicrobial properties, while the target compound’s applications are primarily non-biological (e.g., polymer curing agents ).
Spectral and Analytical Data Comparison
Table 2: Spectroscopic Characteristics
Note: The absence of published spectral data for the target compound limits direct comparisons but suggests proprietary or niche industrial use .
Commercial and Industrial Relevance
- Availability : The target compound is marketed as a high-purity standard (5–50 mg) for research, contrasting with bulk-scale agrochemical precursors (e.g., ) .
- Cost and Synthesis Complexity: Derivatives with simple aryl groups (e.g., ) are cost-effective to synthesize, while the target compound’s bis-cyclohexenone structure requires multi-step protocols, increasing production costs.
Biologische Aktivität
1,1'-(Methylenedi-4,1-phenylene)bis-(3-cyclohexenone)hydrazine, a compound with the molecular formula CHNO and a molecular weight of 416.52 g/mol, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including its effects on cell viability, apoptosis induction, and potential therapeutic applications.
Chemical Structure
The compound features a unique structure characterized by two cyclohexenone moieties linked by a methylene bridge, which is hypothesized to contribute to its biological activity. The structure can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against certain bacterial strains.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways.
The anticancer properties of this compound are primarily attributed to its ability to induce apoptosis through the activation of caspase pathways. In vitro studies demonstrate that treatment with this compound results in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
Case Studies
A study conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound led to:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- Apoptosis Induction : Flow cytometry analysis indicated significant increases in early and late apoptotic cells after treatment.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| HeLa | 15 | 70 |
| MCF-7 | 20 | 65 |
Antimicrobial Properties
Initial antimicrobial assays indicated that this compound exhibits activity against gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | >100 |
Anti-inflammatory Effects
The compound's anti-inflammatory effects have been evaluated through various assays measuring cytokine release. In vitro studies demonstrated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) when cells were treated with the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
